molecular formula C7H10N2O B13662091 5-(1-Methoxyvinyl)-1-methyl-1H-imidazole

5-(1-Methoxyvinyl)-1-methyl-1H-imidazole

Cat. No.: B13662091
M. Wt: 138.17 g/mol
InChI Key: ZOGJJAMJWUGHTI-UHFFFAOYSA-N
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Description

5-(1-Methoxyvinyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxyvinyl)-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the reaction of 1-methylimidazole with methoxyvinyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the methoxyvinyl halide, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxyvinyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxyvinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halides and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted imidazole derivatives.

Scientific Research Applications

5-(1-Methoxyvinyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Methoxyvinyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The methoxyvinyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Lacks the methoxyvinyl group, resulting in different chemical properties.

    5-Methoxy-1H-imidazole: Contains a methoxy group but lacks the vinyl functionality.

    1-Methoxyvinylimidazole: Similar structure but may have different reactivity due to the position of the methoxyvinyl group.

Uniqueness

5-(1-Methoxyvinyl)-1-methyl-1H-imidazole is unique due to the presence of both the methoxyvinyl and methyl groups on the imidazole ring

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-(1-methoxyethenyl)-1-methylimidazole

InChI

InChI=1S/C7H10N2O/c1-6(10-3)7-4-8-5-9(7)2/h4-5H,1H2,2-3H3

InChI Key

ZOGJJAMJWUGHTI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(=C)OC

Origin of Product

United States

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